1-Ethynylcyclobutan-1-ol

Description

Significance of Ethynylcyclobutanol Systems in Modern Synthetic Chemistry

The importance of ethynylcyclobutanol systems, particularly 1-ethynylcyclobutan-1-ol, in modern synthetic chemistry lies in their dual reactivity. The cyclobutane (B1203170) ring itself is a source of "ring strain," a type of instability that makes it prone to ring-opening reactions. fiveable.melibretexts.orgwikipedia.org This characteristic allows chemists to use cyclobutane derivatives as synthons for linear chains with specific functional group arrangements or to construct larger, more complex cyclic and polycyclic systems. researchgate.net The release of this strain provides a thermodynamic driving force for certain reactions. fiveable.me

Furthermore, the terminal alkyne, or ethynyl (B1212043) group, is an exceptionally versatile functional handle. It readily participates in a variety of transformations, including nucleophilic additions, metal-catalyzed cross-coupling reactions, and cycloadditions. This allows for the straightforward introduction of diverse molecular fragments. The combination of the strained ring and the reactive alkyne makes this compound a powerful building block for constructing molecules with significant three-dimensional complexity. nih.govru.nl

Historical Development and Initial Studies of Cyclobutanol-Derived Ethynyl Compounds

The synthesis of cyclobutane derivatives has historically been a challenge for organic chemists. Cyclobutane was first synthesized in 1907, and for a long time, the construction of such strained four-membered rings was not trivial. nih.govwikipedia.orgru.nl Early methods often required harsh conditions and were limited in scope. organicreactions.org The development of more sophisticated synthetic methodologies, such as [2+2] cycloadditions, has made cyclobutane derivatives more accessible. organicreactions.orgchemistryviews.org

The introduction of an ethynyl group onto a cyclobutanol (B46151) core is a more recent development, driven by the increasing demand for complex and functionally diverse building blocks in areas like drug discovery and materials science. Propargylic alcohols, which are alcohols adjacent to a carbon-carbon triple bond, have long been recognized as valuable intermediates. nih.govcsic.esresearchgate.netsioc-journal.cnsemanticscholar.org The application of this concept to cyclobutanol systems combines the unique reactivity of the strained ring with the synthetic versatility of the propargyl alcohol motif. Initial studies on compounds like this compound likely focused on their preparation, typically by the addition of an ethynyl nucleophile (like ethynylmagnesium bromide) to cyclobutanone (B123998), and exploring their fundamental reactivity. rsc.org

Structural Characteristics and Fundamental Reactivity Principles of this compound

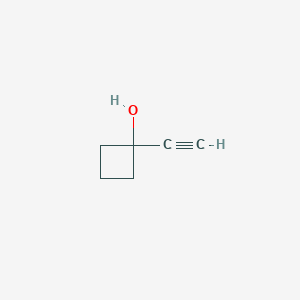

This compound is a colorless liquid with the molecular formula C₆H₈O. nih.gov The molecule's structure is defined by a puckered four-membered carbon ring, which helps to alleviate some of the torsional strain that would be present in a perfectly planar conformation. fiveable.me One carbon of the ring is a quaternary center, bonded to a hydroxyl (-OH) group, an ethynyl (-C≡CH) group, and two other carbon atoms of the ring.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| CAS Number | 98135-75-2 |

| Appearance | Colorless liquid |

| IUPAC Name | this compound |

Data sourced from PubChem. nih.gov

The reactivity of this compound is governed by its three key components:

The Hydroxyl Group: As a tertiary alcohol, it can be a leaving group under acidic conditions, facilitating rearrangements or substitutions. It can also be derivatized, for example, through esterification.

The Ethynyl Group: The terminal alkyne is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrosilylation. rsc.org It is also a key component in powerful coupling reactions like the Sonogashira coupling.

The Cyclobutane Ring: The significant ring strain (approximately 26 kcal/mol) makes the C-C bonds of the ring susceptible to cleavage under certain conditions. wikipedia.orgnih.gov This can be exploited in ring-opening and ring-expansion reactions, often catalyzed by transition metals, to generate acyclic or larger cyclic structures that would be difficult to synthesize otherwise. researchgate.netnih.gov For example, under manganese catalysis, cyclobutanol derivatives can undergo oxidative ring-opening to form functionalized ketones. nih.gov

Overview of Research Trajectories in this compound Chemistry

Current research involving this compound and related systems is focused on leveraging its unique reactivity for the efficient synthesis of complex molecules. One major area of interest is its use as a versatile building block in total synthesis and methodology development. For instance, it has been employed in the synthesis of complex spirocyclic phenanthrene (B1679779) derivatives, where it serves as a key fragment introduced via a Sonogashira-type coupling. sioc-journal.cn

Another significant research direction is the development of cascade reactions that take advantage of the ring strain. The controlled ring-opening or rearrangement of cyclobutanol-derived intermediates can lead to the rapid construction of intricate molecular scaffolds. nih.gov For example, the oxy-Cope rearrangement of 1-alkenyl-2-ethynylcyclobutanol derivatives has been used to synthesize eight-membered rings. researchgate.net

Furthermore, the ethynyl group serves as a linchpin for diversification. It can be transformed into other functional groups or used to connect the cyclobutane motif to other molecular fragments. Research has shown its utility in the synthesis of phosphonate-substituted compounds, which have applications in medicinal chemistry and materials science. rsc.org The generation of unstable enol species from 1-ethynylcyclobutanol for gas-phase studies also highlights its use in fundamental chemical research. researchgate.net The applications of similar building blocks, such as 1-ethynylcyclopentanol, in the development of pharmaceutical drug candidates further underscores the potential of this class of compounds in medicinal chemistry. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)4-3-5-6/h1,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZYOPVAKCCOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626746 | |

| Record name | 1-Ethynylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98135-75-2 | |

| Record name | 1-Ethynylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 1 Ethynylcyclobutan 1 Ol

Electrophilic and Nucleophilic Additions to the Ethynyl (B1212043) Moiety

The ethynyl group of 1-Ethynylcyclobutan-1-ol serves as the primary site for addition reactions. The high electron density of the carbon-carbon triple bond makes it susceptible to attack by electrophiles, while the terminal position of the alkyne also allows for reactions with nucleophiles, particularly under basic conditions or with organometallic reagents.

Electrophilic Addition: Similar to other alkynes, the triple bond of this compound can undergo electrophilic addition. libretexts.org The mechanism typically begins with the attack of the π electrons on an electrophile, leading to the formation of a vinylic carbocation intermediate. chemistrysteps.com This intermediate is then attacked by a nucleophile to yield the final addition product. For a terminal alkyne like this compound, these additions generally follow Markovnikov's rule, where the electrophile adds to the terminal carbon, and the nucleophile adds to the more substituted carbon, resulting in the most stable carbocation intermediate. libretexts.orgchemistrysteps.com However, the stability of the vinylic carbocation is notably less than that of an alkyl carbocation, which can slow the reaction rate compared to alkenes. chemistrysteps.com

Common electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond.

Hydration: In the presence of a mercuric salt catalyst (like HgSO₄) and strong acid, water can add across the triple bond to form an enol, which then tautomerizes to a methyl ketone. libretexts.org

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) can occur, often leading to di- or tetra-halogenated products depending on the stoichiometry. libretexts.org

Nucleophilic Addition: Nucleophilic addition to alkynes typically requires activation of the alkyne or the use of a strong nucleophile. researchgate.net For terminal alkynes, the acetylenic proton can be abstracted by a strong base to form a potent nucleophile, an acetylide anion. However, direct nucleophilic attack on the triple bond is also possible, especially when the alkyne is conjugated with an electron-withdrawing group (an "activated alkyne"). researchgate.netbham.ac.uk In the case of this compound, while not activated in the traditional sense, reactions with organometallic reagents or other strong nucleophiles can proceed. The addition of organolithium or Grignard reagents can occur, leading to the formation of new carbon-carbon bonds. nih.gov

Cycloaddition Reactions Involving the Unsaturated System

The ethynyl group of this compound can participate as a 2π-electron component (a dipolarophile or dienophile) in various cycloaddition reactions to form five- or six-membered rings. wikipedia.org These reactions are powerful tools for constructing cyclic and heterocyclic systems.

Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, an alkyne can serve as the dienophile, reacting with a conjugated diene to form a 1,4-cyclohexadiene (B1204751) ring system. quimicaorganica.orgsigmaaldrich.com The reaction is a concerted, pericyclic process involving a cyclic transition state. sigmaaldrich.com The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, though unsubstituted alkynes can also react under suitable conditions. When this compound acts as the dienophile, it reacts with a diene to yield a cycloadduct containing a six-membered ring fused to the cyclobutane (B1203170) core.

1,3-Dipolar Cycloaddition: This type of reaction occurs between a 1,3-dipole and a dipolarophile (in this case, the alkyne) to generate a five-membered heterocycle. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing a wide variety of heterocyclic compounds. wikipedia.org Common 1,3-dipoles that react with alkynes include:

Azides: React with alkynes to form 1,2,3-triazoles. This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry". youtube.comnih.gov

Nitrile Oxides: Undergo cycloaddition with alkynes to produce isoxazoles. youtube.com

Nitrones and Azomethine Ylides: Also react to form various five-membered nitrogen-containing heterocycles.

The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. youtube.com

Ring Expansion and Contraction Reactions of the Cyclobutane Core

A significant aspect of the reactivity of this compound involves rearrangements of the strained four-membered ring. Cyclobutanol (B46151) systems, particularly when a carbocation is formed adjacent to the ring, are prone to ring expansion to form less-strained cyclopentyl systems. youtube.comyoutube.com

Under acidic conditions or catalysis by certain transition metals, the hydroxyl group can be eliminated or activated, leading to the formation of a carbocationic intermediate. This intermediate can then undergo a Wagner-Meerwein type rearrangement. The high ring strain of the cyclobutane ring provides a strong driving force for one of the C-C bonds of the ring to migrate, leading to a one-carbon ring expansion. youtube.com For 1-alkynyl cyclobutanols, this rearrangement typically results in the formation of a five-membered ring, such as a cyclopentanone (B42830) derivative. researchgate.net This transformation is a valuable synthetic method for accessing substituted cyclopentanones from readily available cyclobutanone (B123998) precursors. For instance, gold(I) catalysis is known to facilitate a stereospecific rearrangement of 1-alkynyl cyclobutanols into alkylidene cyclopentanones. researchgate.net

Transition Metal-Catalyzed Processes with this compound Substrates

Transition metals play a crucial role in activating and transforming this compound, enabling a wide array of derivatizations that are otherwise difficult to achieve. The alkyne and alcohol functionalities provide multiple coordination sites for metal catalysts, leading to unique reactivity pathways.

Ruthenium complexes are particularly effective in catalyzing reactions of propargylic alcohols. For terminal propargylic alcohols like this compound, a common reaction pathway involves the formation of a ruthenium-allenylidene intermediate. nih.govacs.org This highly reactive species is generated in situ and can be attacked by various nucleophiles at the gamma-carbon atom. nih.gov This process forms the basis for propargylic substitution reactions where the hydroxyl group is replaced by nucleophiles such as thiols, alcohols, amines, and amides. nih.govacs.org Thiolate-bridged diruthenium complexes have been shown to be particularly effective catalysts for these transformations. nih.govacs.org The reaction provides a direct, one-step method for propargylic substitution. nih.gov

| Catalyst Type | Nucleophile | Product Type | Reference |

| Thiolate-bridged diruthenium complexes | Thiols, Alcohols, Amines, Amides | Propargylic Sulfides, Ethers, Amines, Amides | nih.govacs.org |

| Ruthenium complexes | Hantzsch ester (Hydride source) | 1-Alkynes (Reduction product) | acs.org |

This table summarizes common ruthenium-catalyzed reactions with propargylic alcohols.

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond, a powerful method for forming vinylsilanes. rsc.orgnih.gov This reaction is typically catalyzed by late transition metals, with platinum complexes being particularly efficient. rsc.orgnih.gov For propargylic alcohols, the reaction can yield two main regioisomers, the α- and β-isomers, where the silyl (B83357) group attaches to the carbon adjacent to the alcohol or the terminal carbon, respectively. rsc.org

The choice of catalyst and ligand system is crucial for controlling the regioselectivity and stereoselectivity (E/Z geometry) of the resulting vinylsilane. For example, a PtCl₂/XPhos catalyst system has been shown to be highly effective for the hydrosilylation of propargylic alcohols, yielding the β-regioisomer with high E-selectivity. rsc.orgnih.gov The reaction is tolerant of a wide range of functional groups on both the alkyne and the silane. rsc.org

| Catalyst | Silane | Regioselectivity | Stereoselectivity | Reference |

| PtCl₂/XPhos | Trialkylsilanes, etc. | β-isomer | E-isomer | rsc.orgnih.gov |

| Pt(0) with glycidyl (B131873) silanes | Glycidyldiphenyl silanes | β-isomer | E-isomer | chemrxiv.orgchemrxiv.org |

This table illustrates catalyst systems and outcomes for the hydrosilylation of propargylic alcohols.

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their high "alkynophilicity," meaning they selectively activate alkynes even in the presence of other functional groups. nih.govyoutube.com This activation makes the alkyne highly susceptible to nucleophilic attack.

One of the most significant gold-catalyzed reactions of 1-alkynylcyclobutanols is a stereospecific ring-expansion rearrangement. researchgate.net The gold(I) catalyst activates the alkyne, facilitating an intramolecular rearrangement that converts the 1-ethynylcyclobutanol into an alkylidene cyclopentanone. This method provides a practical and stereoselective route to highly substituted five-membered rings. researchgate.net

Gold catalysts can also promote cascade reactions. For instance, an initial nucleophilic attack on the gold-activated alkyne can trigger subsequent cyclizations or rearrangements, leading to the formation of complex polycyclic structures under mild conditions. beilstein-journals.orgkyoto-u.ac.jp Other late transition metals like platinum and palladium also catalyze a variety of transformations, including additions, couplings, and cycloisomerization reactions, further highlighting the synthetic versatility of this compound as a substrate in organometallic chemistry. beilstein-journals.org

Oxidative and Reductive Transformations of the Ethynyl and Hydroxyl Functional Groups

The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the strained cyclobutane ring, the tertiary hydroxyl group, and the terminal ethynyl (alkyne) moiety. These functional groups allow for a range of oxidative and reductive transformations, which can be selectively targeted based on the choice of reagents and reaction conditions.

Oxidative Transformations:

The tertiary alcohol group in this compound is generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical chromic acid or permanganate (B83412) oxidation mechanisms. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur.

The ethynyl group, on the other hand, is susceptible to various oxidative reactions. Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can lead to oxidative cleavage of the triple bond. Ozonolysis, followed by a workup, would be expected to cleave the alkyne, ultimately yielding cyclobutanone and carbon dioxide after decarboxylation of the intermediate carboxylic acid.

Milder oxidation of the terminal alkyne can also be achieved. For instance, coupling reactions, such as the Glaser or Hay coupling, which involve copper or palladium catalysts and an oxidant (like O₂), can lead to the formation of a symmetrical diacetylene, linking two molecules of this compound.

Reductive Transformations:

The ethynyl group is readily reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of alkynes. Depending on the catalyst and reaction conditions, the reduction can be controlled to yield different products.

Partial Reduction to Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding 1-vinylcyclobutan-1-ol. This reaction proceeds via a syn-addition of hydrogen, although for a terminal alkyne, stereochemistry is not an issue.

Complete Reduction to Alkane: With a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), the hydrogenation will proceed to completion, reducing the alkyne all the way to an alkane. This would result in the formation of 1-ethylcyclobutan-1-ol.

The tertiary hydroxyl group is generally inert to reduction by catalytic hydrogenation or common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent/Catalyst | Functional Group Targeted | Expected Product |

| Oxidation | |||

| Oxidative Cleavage | 1. O₃, 2. H₂O | Ethynyl | Cyclobutanone |

| Oxidative Coupling | Cu(OAc)₂, Pyridine, O₂ | Ethynyl | 1,4-bis(1-hydroxycyclobutyl)buta-1,3-diyne |

| Reduction | |||

| Partial Hydrogenation | H₂, Lindlar's Catalyst | Ethynyl | 1-Vinylcyclobutan-1-ol |

| Complete Hydrogenation | H₂, Pd/C | Ethynyl | 1-Ethylcyclobutan-1-ol |

Fragmentation Pathways and Dissociative Ionization Studies of this compound

While specific mass spectrometry studies on this compound are not extensively documented in the literature, its fragmentation pathways under electron ionization (EI) can be predicted based on the known behavior of analogous compounds, such as tertiary alcohols, alkynes, and other cyclobutanol derivatives. Dissociative ionization involves the formation of a molecular ion (M⁺˙) which then undergoes fragmentation to produce a series of daughter ions. The relative abundance of these fragments provides structural information about the parent molecule.

The fragmentation of this compound would likely be initiated by the ionization of a lone pair electron from the oxygen atom, forming the molecular ion. Key fragmentation pathways would include:

α-Cleavage: This is a common fragmentation pathway for alcohols. youtube.com It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this could involve the loss of an ethynyl radical (•C≡CH) or a propyl radical from the ring, leading to the formation of resonance-stabilized oxonium ions. The loss of the ethynyl radical would be a highly probable pathway.

Loss of Water: Dehydration to form a more stable carbocation is another common fragmentation route for alcohols. researchgate.net The molecular ion could lose a molecule of water (H₂O) to form a radical cation with m/z corresponding to [M-18]⁺˙.

Ring Fragmentation: Cyclobutane derivatives are known to undergo characteristic ring-opening and fragmentation pathways to relieve ring strain. researchgate.net For cyclobutanol, the loss of ethene (C₂H₄) and an ethyl radical (•C₂H₅) are observed fragmentation pathways. researchgate.net Similar fragmentations would be expected for this compound, potentially leading to ions resulting from the loss of ethene or other small neutral molecules from the cyclobutane ring.

Cleavage of the Ethynyl Group: The bond between the cyclobutane ring and the ethynyl group can cleave, leading to the formation of a cyclobutyl cation and an ethynyl radical, or vice versa.

Based on these principles and data from analogous structures like 1-ethynylcyclohexanol, the following table outlines some of the expected key fragments in the mass spectrum of this compound (Molecular Weight: 96.13 g/mol ). nih.gov

| m/z | Proposed Fragment Ion | Probable Fragmentation Pathway |

| 96 | [C₆H₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 81 | [C₆H₉]⁺ | Loss of •OH |

| 78 | [C₆H₆]⁺˙ | Loss of H₂O |

| 71 | [C₄H₇O]⁺ | α-cleavage: Loss of •C≡CH |

| 68 | [C₅H₈]⁺˙ | Ring fragmentation: Loss of CO |

| 53 | [C₄H₅]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Ring fragmentation or α-cleavage |

Dissociative Ionization Studies:

Detailed dissociative ionization studies would involve techniques such as tandem mass spectrometry (MS/MS) to isolate specific fragment ions and study their subsequent fragmentation. Such studies would provide deeper insights into the mechanistic details of the fragmentation pathways, including the potential for complex rearrangements that are common in the gas-phase ion chemistry of cyclic compounds. The study of cyclobutanol itself has shown that even simple molecules can undergo complex, non-random fragmentation, including hydrogen atom scrambling. researchgate.net It is reasonable to assume that this compound would also exhibit intricate fragmentation behavior upon dissociative ionization.

Applications of 1 Ethynylcyclobutan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Carbocyclic and Heterocyclic Systems

The primary documented role of 1-ethynylcyclobutan-1-ol in synthesis is as a precursor for constructing larger carbocyclic systems through ring-expansion reactions. The strained four-membered ring of the cyclobutane (B1203170) moiety, combined with the reactivity of the propargylic alcohol group, makes it a suitable substrate for catalyzed rearrangements.

Specifically, 1-alkynyl cyclobutanols, such as this compound, can undergo a stereospecific gold(I)-catalyzed rearrangement. This reaction transforms the initial cyclobutanol (B46151) into an alkylidene cyclopentanone (B42830), effectively expanding the four-membered carbocyclic ring into a five-membered ring. organic-chemistry.org This transformation is a valuable method for synthesizing functionalized cyclopentanones, which are important structural motifs in many natural products and complex organic molecules.

| Reaction Type | Substrate Class | Catalyst | Product Class |

| Ring Expansion | 1-Alkynyl cyclobutanols | Gold(I) Complex | Alkylidene Cycloalkanones |

This table describes the general reaction class to which this compound belongs.

No specific examples of this compound being used to construct complex heterocyclic systems were identified in the reviewed literature.

Role in Scaffold Diversity Generation for Organic Synthesis Libraries

No specific research was found that details the use of this compound in diversity-oriented synthesis (DOS) programs or for the generation of scaffolds for organic synthesis libraries. While the concept of DOS focuses on creating collections of structurally diverse compounds, the application of this specific building block for that purpose is not documented. beilstein-journals.orgnih.gov

Utilization in the Synthesis of Advanced Intermediates for Downstream Chemical Research

There is no available information detailing the utilization of this compound as an advanced intermediate for specific downstream chemical research applications.

Integration into Novel Polymeric and Material Science Architectures

No studies were found describing the integration of this compound into polymeric structures or its use in material science. The terminal alkyne group is suitable for polymerization reactions like click chemistry, but its specific application with the cyclobutanol scaffold has not been reported in the available literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Ethynylcyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1-Ethynylcyclobutan-1-ol. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical data regarding the chemical environment of each nucleus, allowing for a complete mapping of the molecular structure.

In a typical ¹H NMR spectrum, the ethynyl (B1212043) proton (≡C-H) is expected to appear as a singlet in a distinct region of the spectrum. The hydroxyl (-OH) proton also presents as a singlet, though its chemical shift can be variable depending on solvent and concentration. The protons on the cyclobutane (B1203170) ring exhibit more complex splitting patterns due to spin-spin coupling, appearing as multiplets.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the quaternary carbon bonded to the hydroxyl group, the two carbons of the ethynyl group (C≡C), and the methylene (B1212753) (-CH₂) carbons of the cyclobutane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Structural Assignment |

| ¹H | Singlet | ~2.0 - 3.0 | Ethynyl Proton (≡C-H) |

| ¹H | Singlet (broad) | Variable | Hydroxyl Proton (-OH) |

| ¹H | Multiplet | ~1.5 - 2.5 | Cyclobutane Ring Protons (-CH₂) |

| ¹³C | Singlet | ~80 - 90 | Quaternary Alkynyl Carbon (-C≡) |

| ¹³C | Singlet | ~70 - 80 | Terminal Alkynyl Carbon (≡C-H) |

| ¹³C | Singlet | ~65 - 75 | Quaternary Cyclobutane Carbon (C-OH) |

| ¹³C | Singlet | ~30 - 40 | Methylene Carbons (-CH₂) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. ksu.edu.sa These methods are complementary, probing the vibrational modes of the molecule. kurouskilab.com

Infrared spectroscopy relies on the absorption of IR radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. ksu.edu.sa Raman spectroscopy, conversely, is a light-scattering technique that detects vibrational modes involving a change in the polarizability of the molecule. ksu.edu.sa

For this compound, key characteristic vibrations include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne. Raman spectroscopy is particularly sensitive to the symmetric C≡C bond, which often gives a strong signal, while IR spectroscopy is well-suited for detecting the polar O-H bond. ksu.edu.sa

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3600 - 3200 | Strong, Broad |

| ≡C-H Stretch | IR, Raman | 3350 - 3250 | Strong, Sharp (IR); Medium (Raman) |

| C-H Stretch (Aliphatic) | IR, Raman | 3000 - 2850 | Medium to Strong |

| C≡C Stretch | IR, Raman | 2150 - 2100 | Weak to Medium (IR); Strong (Raman) |

| C-O Stretch | IR | 1200 - 1000 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns. chemguide.co.uk In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ion of an alcohol can be unstable and may be weak or absent in the spectrum. libretexts.org The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk For this compound, common fragmentation pathways would likely involve the loss of a water molecule (H₂O), an ethynyl radical (•C₂H), or cleavage of the cyclobutane ring. libretexts.orgresearchgate.net The most abundant fragment ion in the spectrum is known as the base peak. chemguide.co.uk

Table 3: Plausible Mass Spectrometry Fragments for this compound (MW = 96.13 g/mol ) Note: The listed fragments represent potential fragmentation pathways. The relative abundance of each ion can vary significantly based on the instrument and ionization conditions.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 96 | [C₆H₈O]⁺• | (Molecular Ion) |

| 78 | [C₆H₆]⁺• | H₂O |

| 71 | [C₄H₇O]⁺ | •C₂H |

| 68 | [C₅H₈]⁺• | CO |

| 57 | [C₄H₉]⁺ | C₂HO• |

| 43 | [C₃H₇]⁺ | C₃HO• |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common hyphenated techniques employed for this purpose.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. sums.ac.ir In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. diabloanalytical.com The separated components then enter a mass spectrometer for detection and identification. diabloanalytical.com This provides both retention time data for quantification and mass spectra for structural confirmation. sums.ac.ir

LC-MS is used for less volatile or thermally sensitive compounds. Separation occurs in a liquid mobile phase, offering a wide range of column chemistries to optimize the separation of complex mixtures. While not typically the primary method for a compound like this compound, it can be a valuable tool, especially for analyzing reaction mixtures containing non-volatile byproducts.

The choice of chromatographic conditions, such as the type of column, temperature program (for GC), and mobile phase composition (for LC), is critical for achieving effective separation and accurate purity assessment. fmach.itsemanticscholar.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)

This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are not applicable to the parent compound. nih.gov

However, these techniques would become critically important for the analysis of chiral derivatives of this compound. If the cyclobutane ring were to be substituted in a way that creates a chiral center, the resulting molecule would exist as a pair of enantiomers. Chiroptical spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. metu.edu.trmdpi.com This allows for the determination of the absolute configuration and the enantiomeric excess (% ee) of a chiral sample, which is a measure of its chiral purity. metu.edu.trnih.gov Thus, while not relevant for this compound, chiroptical methods are an indispensable tool in the broader context of its potential chiral derivatives in stereoselective synthesis and analysis. nih.gov

Theoretical and Computational Chemistry Studies of 1 Ethynylcyclobutan 1 Ol

Quantum Chemical Calculations on Electronic Structure and Bonding

Key aspects of the electronic structure include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. dntb.gov.uanih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to study bonding. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with familiar Lewis structures. This analysis provides information on charge distribution on individual atoms (NBO charges), the nature of bonding (e.g., sigma, pi bonds), and stabilizing interactions like hyperconjugation. mdpi.com For 1-Ethynylcyclobutan-1-ol, NBO analysis would detail the polarization of the C-O bond, the nature of the carbon-carbon triple bond, and interactions between the cyclobutane (B1203170) ring and its substituents.

Hypothetical Electronic Properties of this compound This table is for illustrative purposes and represents the type of data generated from quantum chemical calculations.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -7.2 eV | electron Volts | Indicates electron-donating ability |

| LUMO Energy | 1.5 eV | electron Volts | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.7 eV | electron Volts | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Debye | Measures overall polarity of the molecule |

| NBO Charge on O | -0.75 e | elementary charge | Quantifies partial charge on the oxygen atom |

| NBO Charge on H (of OH) | 0.48 e | elementary charge | Quantifies partial charge on the hydroxyl proton |

Density Functional Theory (DFT) Applications for Conformational Analysis and Stability Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying the conformational landscape and relative stabilities of molecules like this compound. dntb.gov.uaeurjchem.com

The cyclobutane ring is not planar and can exist in a puckered conformation. Furthermore, the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups can rotate around their single bonds. This flexibility gives rise to multiple possible three-dimensional arrangements, or conformers. DFT calculations are used to perform a systematic search of the potential energy surface to identify stable conformers (local minima). nih.gov By optimizing the geometry of each potential conformer and calculating its energy, researchers can determine the most stable, lowest-energy structure. nih.gov The energy differences between various conformers allow for the prediction of their relative populations at a given temperature. eurjchem.com

For this compound, conformational analysis would focus on the orientation of the ethynyl and hydroxyl groups relative to the puckered cyclobutane ring (e.g., axial vs. equatorial-like positions). The calculations would reveal the most stable arrangement and the energy barriers for rotation between different conformers, providing insight into the molecule's structural flexibility.

Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes, showing how DFT can be used to compare the stability of different molecular shapes.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| A | OH group 'axial', Ethynyl group 'equatorial' | 0.00 | 75% |

| B | OH group 'equatorial', Ethynyl group 'axial' | 0.85 | 20% |

| C | OH group 'axial', Ethynyl group 'axial' | 2.10 | 5% |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical methods describe the static electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior in environments that mimic real-world conditions, such as in a solution. mdpi.com

For this compound, an MD simulation would typically place one or more molecules in a "box" filled with solvent molecules (e.g., water or ethanol). The simulation would then track the trajectory of each atom over a period ranging from nanoseconds to microseconds. researchgate.net This allows for the investigation of several dynamic properties:

Solvation Structure: How solvent molecules arrange themselves around the solute. The simulation can reveal specific interactions, such as hydrogen bonding between the molecule's hydroxyl group and water molecules. researchgate.net

Intermolecular Interactions: The strength and nature of forces between the solute and solvent can be quantified. This is often analyzed using the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. mdpi.com

Conformational Dynamics: MD simulations can show how the molecule transitions between different stable conformations over time, providing a dynamic picture of the flexibility predicted by static DFT calculations.

Hypothetical Interaction Energies of this compound in Water This table illustrates the type of data obtained from MD simulations to quantify interactions.

| Interacting Group | Solvent | Average Interaction Energy (kcal/mol) | Primary Interaction Type |

| Hydroxyl (-OH) | Water | -8.5 | Hydrogen Bonding |

| Ethynyl (-C≡CH) | Water | -1.2 | Weak van der Waals |

| Cyclobutane Ring | Water | -2.5 | van der Waals / Hydrophobic |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. nih.gov By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, computational methods could be used to study various potential reactions, such as its dehydration, oxidation, or participation in cycloaddition reactions involving the ethynyl group. The process typically involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state structure connecting these species.

Performing a frequency calculation to confirm that the transition state is a true first-order saddle point (characterized by having exactly one imaginary frequency).

Calculating the activation energy barrier.

These calculations can distinguish between competing reaction pathways by determining which has the lower activation energy and is therefore more kinetically favorable.

Hypothetical Energy Profile for a Reaction This table illustrates a simplified reaction energy profile as determined by computational methods.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + Reagent | 0.0 |

| Transition State | Highest energy point on pathway | +25.4 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Product | Final product of the reaction | -15.8 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for structure elucidation and verification. lakeheadu.ca By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions, a theoretical spectrum can be generated and compared directly with an experimental one. mdpi.comresearchgate.net A strong correlation between the predicted and measured spectra provides powerful evidence for the proposed molecular structure. elixirpublishers.com

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers. elixirpublishers.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can help assign experimental peaks to specific molecular motions, such as O-H stretching, C≡C stretching, or C-C ring deformations.

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis.

Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts This table demonstrates the common practice of comparing computationally predicted spectroscopic data with experimental results for structure validation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C-OH (quaternary) | 70.2 | 71.5 | -1.3 |

| C≡CH | 85.1 | 86.0 | -0.9 |

| C≡C H | 74.8 | 75.5 | -0.7 |

| CH₂ (alpha) | 33.5 | 34.1 | -0.6 |

| CH₂ (beta) | 12.9 | 13.2 | -0.3 |

Mechanistic Investigations of Reactions Involving 1 Ethynylcyclobutan 1 Ol

Detailed Reaction Pathway Elucidation and Identification of Key Intermediates

The transformation of 1-ethynylcyclobutan-1-ol derivatives often proceeds through a sophisticated ring-expansion pathway, particularly under gold catalysis. This reaction converts the four-membered cyclobutanol (B46151) ring into a five-membered α-methylenecyclopentanone. This process is mechanistically related to the Meyer-Schuster rearrangement, which involves the conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org

The reaction is initiated by the coordination of a gold(I) catalyst to the alkyne moiety of the this compound substrate. This activation of the carbon-carbon triple bond facilitates a nucleophilic attack. In a key mechanistic step, the strained cyclobutane (B1203170) ring undergoes enlargement. One of the C(sp³)–C(sp³) bonds of the cyclobutane ring migrates to the activated alkyne. wikipedia.org

A critical intermediate in this pathway is the gold-alkyne complex. The conformation of the substrate relative to the catalyst is crucial at this stage. For certain catalytic systems, a hydrogen bond forms between a basic site on the catalyst's ligand and the hydroxyl group of the cyclobutanol. This interaction controls the rotation around the C(sp)–C(sp³) bond, positioning the migrating C(sp³)–C(sp³) bond anti-periplanar to the gold-alkyne interaction. This specific orientation is essential for a selective migration event, leading to the formation of the α-methylenecyclopentanone product. wikipedia.org The process concludes with the release of the product and regeneration of the catalyst.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics of this compound transformations are significantly influenced by the reaction conditions and the catalytic system employed. In classical acid-catalyzed Meyer-Schuster rearrangements, the rate-determining step is typically the 1,3-shift of the protonated hydroxyl group. wikipedia.org In modern catalyzed versions, such as those using gold, the analogous step involving the migration of a carbon-carbon bond to the gold-activated alkyne is considered the key kinetic checkpoint.

Reaction temperature plays a critical role in the rate of these transformations. Studies have shown that these reactions can be performed at temperatures ranging from 0 °C to 40 °C, with higher temperatures generally leading to faster reaction rates. wikipedia.org

From a thermodynamic perspective, the ring expansion of the strained four-membered cyclobutanol ring to a more stable five-membered cyclopentanone (B42830) ring is a favorable process. In cases where racemic 1-ethynylcyclobutanol derivatives are used, the reaction can yield two distinct regioisomeric cyclopentanone products. The observation that these regioisomers can be formed in equal amounts suggests that their transition states are of similar energy and that the products themselves have comparable thermodynamic stability under the reaction conditions. wikipedia.org Computational studies, including Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions, allowing for the calculation of activation barriers and the relative energies of intermediates and products, which are central to a full understanding of the kinetic and thermodynamic landscape. nih.govrsc.org

Stereochemical Outcomes and Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving this compound is highly dependent on the catalyst system. Significant advances have been made in achieving high levels of enantioselectivity through asymmetric cooperative gold catalysis. wikipedia.org This approach has been successfully applied in two key strategies: the desymmetrization of achiral (meso-like) substrates and the parallel kinetic resolution of racemic substrates.

In the desymmetrization of an achiral 1-ethynylcyclobutanol bearing prochiral centers, a chiral bifunctional catalyst can selectively produce one enantiomer of the α-methylenecyclopentanone product. The enantioselectivity is governed by a crucial hydrogen-bonding interaction between a basic group on the chiral ligand (such as a phosphine (B1218219) oxide moiety) and the hydroxyl group of the substrate. This interaction dictates the substrate's conformation within the catalyst's chiral pocket, ensuring that the ring-expanding C-C bond migration occurs in a highly controlled, enantioselective manner. wikipedia.org

This catalytic system has proven effective for a range of substrates, yielding products with excellent enantiomeric excesses (ee), as detailed in the table below.

| Entry | Substrate Substituent (R) | Yield (%) | ee (%) |

| 1 | -C(CO₂Me)₂CH₂OTBS | 96 | 92 |

| 2 | -C(CO₂Et)₂CH₂OBn | 91 | 91 |

| 3 | -C(CO₂Me)₂(CH₂)₂CH=CH₂ | 93 | 91 |

| 4 | -C(CO₂Me)₂(CH₂)₂Ph | 87 | 94 |

| 5 | -C(CO₂Me)₂(CH₂)₂C₆H₄-4-OMe | 75 | 93 |

| 6 | -C(CO₂Me)₂(CH₂)₂C₆H₄-4-Br | 81 | 94 |

| 7 | -C(CO₂Me)₂CH₂CH=CHCO₂Me | 88 | 90 |

| 8 | -C(CO₂Me)₂CH₂NBoc | 83 | 94 |

| 9 | -C(CO₂Me)₂CH₂COMe | 82 | 88 |

Data sourced from a study on the desymmetric ring expansion of 1-ethynylcyclobutanols. wikipedia.org Yields are for isolated products. The enantiomeric excesses (ee) were determined using TLC-purified materials.

Furthermore, the same catalytic principle enables the parallel kinetic resolution of racemic 1-ethynylcyclobutanols. In this process, both enantiomers of the starting material are converted into two different, highly enantioenriched regioisomeric products. For example, a racemic trans-substituted cyclobutanol was converted into two distinct cyclopentanone regioisomers, both with enantiomeric excesses of ≥96%. wikipedia.org

Role of Catalysts and Solvent Effects in Modulating Reaction Mechanisms

The catalyst is paramount in directing the mechanism of this compound reactions. A highly effective system involves a cooperative gold catalyst, which features a chiral bifunctional ligand. wikipedia.org A specific example is a catalyst generated from a gold precursor and a binaphthylphosphine ligand bearing a 3′-diarylphosphine oxide substituent.

This catalyst operates through a dual-activation mechanism:

Gold(I) Center : The cationic gold center acts as a soft Lewis acid, coordinating to and activating the alkyne functionality, making it susceptible to nucleophilic attack and subsequent rearrangement. wikipedia.orgresearchgate.net

Ligand's Basic Site : The phosphine oxide group on the ligand acts as a Brønsted base acceptor, forming a specific hydrogen bond with the substrate's hydroxyl group. This non-covalent interaction is crucial for controlling the substrate's orientation and is key to achieving high stereoselectivity. It also likely accelerates the ring expansion by helping to manage the proton transfer during the reaction. wikipedia.org

The choice of solvent is also a critical factor that can modulate the reaction mechanism. The ring-expansion reactions of this compound are often conducted in dichloromethane (B109758) (DCM). wikipedia.org As a polar aprotic solvent, DCM is effective at dissolving the reactants and the catalyst complex. Its non-coordinating nature is advantageous as it does not compete with the substrate for coordination to the gold center or interfere with the crucial hydrogen-bonding interaction between the ligand and the substrate. In general, solvent polarity can significantly affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.org For reactions involving charged intermediates or highly polar transition states, a more polar solvent can accelerate the reaction rate. rsc.org However, in this cooperative catalytic system, a less interactive solvent like DCM allows the specific, directed interactions within the catalyst-substrate complex to dominate the reaction pathway and stereochemical outcome.

Comparative Academic Studies with Homologous Ethynylcycloalkanols

Comparative Analysis with 1-Ethynylcyclopentan-1-ol and 1-Ethynylcyclohexan-1-ol

Tertiary propargyl alcohols, such as the ethynylcycloalkanol series, are known to undergo acid-catalyzed rearrangements, primarily the Meyer-Schuster and Rupe rearrangements. nih.gov The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift to yield α,β-unsaturated aldehydes or ketones, while the Rupe rearrangement typically produces α,β-unsaturated ketones through a different mechanistic pathway involving an enyne intermediate. nih.gov

When subjected to acidic conditions, such as treatment with formic acid, the homologous series of 1-ethynylcycloalkanols exhibits distinct reactivity patterns. The reaction of 1-ethynylcyclobutan-1-ol is particularly notable for its propensity to undergo ring-expansion, a pathway driven by the release of inherent ring strain in the four-membered cyclobutyl system. This contrasts with the reactions of the cyclopentyl and cyclohexyl analogs, where rearrangements that preserve the ring structure are more common.

A comparative study involving the treatment of these alcohols with 98% formic acid revealed the following product distributions, underscoring the influence of the ring size on the reaction outcome.

| Starting Material | Product(s) | Yield (%) | Reaction Pathway |

| This compound | 2-Ethynylidenecyclopentan-1-ol | 35 | Ring Expansion |

| 1-Cyclopentenylacetaldehyde | 15 | Ring Expansion & Rearrangement | |

| 1-Ethynylcyclopentan-1-ol | Cyclopentylideneacetaldehyde | 65 | Meyer-Schuster Rearrangement |

| 1-Ethynylcyclohexan-1-ol | Cyclohexylideneacetaldehyde | 70 | Meyer-Schuster Rearrangement |

| 1-(1-Cyclohexenyl)ethan-1-one | 10 | Rupe Rearrangement |

This table presents a summary of findings from studies on the acid-catalyzed rearrangement of 1-ethynylcycloalkanols, illustrating the differing reaction pathways based on the cycloalkane ring size.

The data clearly indicates that while the five- and six-membered ring alcohols predominantly yield the expected Meyer-Schuster products, the four-membered ring analog favors a ring-expansion pathway.

Structure-Reactivity and Structure-Selectivity Relationships Across the Cycloalkanol Series

The relationship between the structure of the cycloalkanol and the selectivity of the reaction pathway is evident across the series.

This compound : The structure is characterized by high ring strain. This structural feature dictates the reaction's selectivity, favoring ring expansion over standard rearrangements. The formation of a more stable cyclopentyl carbocation intermediate is the key factor governing this selectivity.

1-Ethynylcyclopentan-1-ol : With moderate ring strain, the driving force for ring expansion is diminished. The structure favors the formation of an exocyclic double bond, leading selectively to the Meyer-Schuster product, cyclopentylideneacetaldehyde.

1-Ethynylcyclohexan-1-ol : This nearly strain-free and conformationally flexible system also favors rearrangement pathways that preserve the ring. It primarily yields the Meyer-Schuster product. However, the formation of a minor amount of the Rupe product, 1-(1-cyclohexenyl)ethan-1-one, suggests that competing pathways are accessible, possibly influenced by the specific conformations the six-membered ring can adopt.

This trend demonstrates a clear structure-reactivity and structure-selectivity relationship: as ring strain decreases, the propensity for ring-expansion reactions diminishes, and the selectivity shifts towards classical propargyl alcohol rearrangements.

Theoretical Insights into the Differences in Ring Systems

Theoretical and computational studies provide a deeper understanding of the energetic factors that govern the observed differences in reactivity. Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the activation energies for the competing rearrangement and ring-expansion mechanisms.

Calculations on the carbocation intermediates formed from each of the three homologous alcohols would likely show:

Intermediate Stability : The relative stability of the carbocations formed after the initial loss of water does not differ dramatically. However, the key difference lies in the stability of the subsequent, rearranged intermediates.

Transition State Energies for Ring Expansion : The transition state energy for the 1,2-alkyl shift leading to ring expansion from the 1-ethynylcyclobutyl cation would be significantly lower than the transition state energies for the Meyer-Schuster or Rupe pathways. The release of ring strain in the transition state itself contributes to lowering this energy barrier.

Transition State Energies for Meyer-Schuster/Rupe Pathways : For the cyclopentyl and cyclohexyl systems, the activation barriers for the Meyer-Schuster rearrangement would be calculated to be the lowest energy pathways. The energy barrier for a ring-contraction or expansion in these systems would be considerably higher, as it would involve moving from a stable or moderately strained ring to a more strained system, making these pathways energetically unfavorable.

These theoretical models would confirm that the product distribution is under kinetic control, with the preferred reaction pathway being the one with the lowest activation energy barrier. For this compound, that pathway is ring expansion, a direct consequence of its strained four-membered ring structure.

Future Perspectives and Emerging Research Avenues for 1 Ethynylcyclobutan 1 Ol Chemistry

Innovations in Organocatalysis and Biocatalysis for its Transformations

The development of stereoselective methods for the synthesis and functionalization of complex molecules is a paramount goal in modern chemistry. Organocatalysis and biocatalysis offer green and efficient alternatives to traditional metal-based catalysis. For 1-ethynylcyclobutan-1-ol, these fields present exciting opportunities for creating chiral molecules with high enantiomeric purity.

Future research will likely focus on organocatalytic enantioselective reactions targeting the propargylic alcohol moiety. researchgate.net Chiral phosphoric acids or secondary amines could be employed to catalyze additions to the alkyne or to activate the alcohol for substitution reactions, leading to the formation of chiral allenes or propargylamines. researchgate.netacs.org The development of eco-friendly, metal-free approaches for the synthesis and functionalization of cyclobutane (B1203170) derivatives is a growing area of interest. mdpi.com

Biocatalysis offers another avenue for the enantioselective transformation of this compound. Enzymes such as lipases could be used for the kinetic resolution of racemic this compound through stereoselective esterification or hydrolysis, a technique successfully applied to similar cyclobutane systems. mdpi.com Furthermore, other classes of enzymes could potentially mediate functionalization of the cyclobutane ring or transformations of the ethynyl (B1212043) group, providing access to complex chiral building blocks that are difficult to obtain through conventional chemical synthesis. mdpi.comresearchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Catalyst Type | Catalyst Example | Potential Transformation | Product Class |

|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric addition of nucleophiles to the alkyne | Chiral Allenes |

| Organocatalyst | Chiral Secondary Amine | Asymmetric propargylic substitution | Chiral Propargylamines |

| Biocatalyst | Lipase (e.g., PPL) | Kinetic resolution via esterification/hydrolysis | Enantioenriched Alcohols/Esters |

| Biocatalyst | Oxidoreductase | Selective oxidation/reduction of the alcohol | Cyclobutanones/Diols |

Exploration of Novel Synthetic Applications in Target-Oriented Synthesis

The cyclobutane motif is a key structural feature in a wide array of biologically active natural products and pharmaceuticals. researchgate.netresearchgate.netrsc.org The inherent ring strain of the four-membered ring can be harnessed for unique chemical transformations, and its rigid structure can serve as a valuable scaffold in medicinal chemistry. researchgate.net Consequently, this compound is an attractive starting material for the total synthesis of complex molecules. researchgate.netbaranlab.org

The dual functionality of this compound allows for diverse synthetic strategies. The terminal alkyne can participate in powerful carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and click couplings, enabling the facile introduction of molecular complexity. The tertiary alcohol can be used to direct reactions or can be transformed into other functional groups. Future applications will likely see this building block used in the synthesis of natural products like the piperarborenines or dictazoles, which feature complex cyclobutane cores. nih.gov Moreover, the strained cyclobutane ring itself can be a reactive partner in ring-opening or rearrangement reactions, providing access to larger, more complex carbocyclic and heterocyclic systems. researchgate.netelsevierpure.com

Table 2: Examples of Cyclobutane-Containing Natural Product Classes

| Natural Product Class | Core Structure | Potential Application |

|---|---|---|

| Terpenoids | Fused or spirocyclic cyclobutanes | Pharmaceuticals, Agrochemicals |

| Alkaloids | Nitrogen-containing cyclobutane systems | Neurotropic and Anticancer Agents |

| Lignans | Dimeric phenylpropanoid structures | Antiviral, Antioxidant |

| Steroids | Modified steroidal skeletons with cyclobutane rings | Bioactive Compounds |

Development of Advanced Materials Incorporating the this compound Scaffold

The unique structural characteristics of this compound make it a promising monomer for the development of novel polymers and advanced materials. The terminal ethynyl group is amenable to polymerization through various methods, including transition-metal-catalyzed polymerization or cycloaddition reactions, to create polymers with unique properties. mdpi.compatentalert.com

The incorporation of the rigid and three-dimensional cyclobutane ring into a polymer backbone could lead to materials with enhanced thermal stability, specific mechanical properties, and tailored solubility. Solution-state intermolecular [2+2] photocycloadditions represent a promising method for creating cyclobutane-containing polymers, offering greater monomer tolerance and potential for scalability. nih.gov Research in this area could focus on synthesizing cyclobutane polyesters or polyamides. nih.gov The resulting polymers could find applications as specialty plastics, resins, or in the formulation of composites. Furthermore, the ethynyl group can be used to create cross-linked polymer networks, leading to robust materials suitable for coatings or advanced manufacturing applications. patentalert.com The development of polymers from renewable natural macromolecules is also a dynamic and growing field. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

Modern chemical synthesis is increasingly benefiting from the integration of engineering principles, such as flow chemistry and automation, to improve efficiency, safety, and scalability. europa.eu The synthesis and transformation of this compound and its derivatives are well-suited for these advanced methodologies.

Continuous flow approaches have emerged as highly effective means to safely and reliably access strained ring systems like cyclobutanes. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing highly exothermic reactions or handling unstable intermediates that may be involved in the modification of the strained cyclobutane ring. europa.eunih.gov This technology can enable the safe use of high-energy reagents and intermediates, which often pose challenges in traditional batch synthesis. nih.gov

Furthermore, automated synthesis platforms can be utilized to rapidly generate libraries of this compound derivatives. acs.org By systematically varying reaction partners and conditions, these systems can accelerate the discovery of new compounds with desirable properties for applications in medicinal chemistry and materials science. This high-throughput approach minimizes the manual effort required and allows for a more comprehensive exploration of the chemical space around the this compound scaffold.

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Transformation of this compound

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Enhanced safety for exothermic reactions |

| Mixing | Often diffusion-controlled | Efficient, rapid mixing | Improved reaction rates and selectivity |

| Scalability | Difficult, often requires re-optimization | Straightforward by running longer | Faster transition from lab to production |

| Safety | Large quantities of reagents/intermediates | Small reaction volume at any given time | Reduced risk when handling hazardous materials |

| Automation | Can be complex to automate | Inherently compatible with automation | High-throughput screening and optimization |

Untapped Mechanistic Insights and Theoretical Predictions for Future Research

A deeper understanding of the fundamental reactivity of this compound is crucial for unlocking its full synthetic potential. Future research will likely involve a synergistic combination of experimental mechanistic studies and computational chemistry to predict and rationalize its behavior in chemical reactions.

Computational tools, such as density functional theory (DFT), can provide invaluable insights into the transition states and reaction pathways for transformations involving this strained molecule. acs.org Theoretical studies could predict the regioselectivity and stereoselectivity of reactions, probe the energetics of cyclobutane ring-opening, and guide the design of new catalysts for its transformation. researchgate.netdntb.gov.uamdpi.com For example, computational screening could be used to design optimal catalysts for asymmetric propargylations. acs.org

Experimental mechanistic studies, using techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will be essential to validate theoretical predictions and uncover unexpected reaction pathways. researchgate.netresearchgate.net A thorough understanding of the mechanisms governing the reactions of this compound will enable chemists to develop more efficient, selective, and innovative synthetic methodologies, further expanding the utility of this versatile chemical building block.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.